molecular formula C22H24ClN3O3 B11429803 Methyl 4-{[1-(adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoate

Methyl 4-{[1-(adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoate

Cat. No.: B11429803
M. Wt: 413.9 g/mol
InChI Key: XELMWWCBUOENIM-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a series of reactions starting from adamantane. This may involve halogenation followed by substitution reactions to introduce the desired functional groups.

    Pyridazinone Formation: The pyridazinone ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The adamantane derivative is then coupled with the pyridazinone derivative under specific conditions, often involving a catalyst to facilitate the reaction.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the adamantane or pyridazinone rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The rigidity and stability of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and specificity. The pyridazinone ring may participate in hydrogen bonding or other interactions with the target, leading to modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core structure but differ in their functional groups and overall properties.

    Pyridazinone Derivatives: Compounds like 4-chloro-6-oxo-1,6-dihydropyridazine have similar ring structures but lack the adamantane moiety.

Uniqueness

Methyl 4-{[1-(adamantan-1-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]amino}benzoate is unique due to the combination of the adamantane and pyridazinone structures, which imparts distinct chemical and physical properties. This combination enhances its potential for specific applications in medicinal chemistry and materials science, setting it apart from other compounds with similar individual components.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

methyl 4-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]benzoate

InChI

InChI=1S/C22H24ClN3O3/c1-29-21(28)16-2-4-17(5-3-16)25-18-12-24-26(20(27)19(18)23)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,12-15,25H,6-11H2,1H3

InChI Key

XELMWWCBUOENIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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